
4-(methylsulfonyl)-1H-pyrazol-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“4-(methylsulfonyl)-1H-pyrazol-3-amine” is a compound that contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. The “4-(methylsulfonyl)” indicates a methylsulfonyl group attached to the 4th position of the pyrazole ring, and the “3-amine” indicates an amine group attached to the 3rd position .
Molecular Structure Analysis
The molecular structure of this compound would consist of a pyrazole ring with a methylsulfonyl group and an amine group attached. The exact structure would depend on the specific locations of these groups on the ring .Chemical Reactions Analysis
As an organic compound containing a pyrazole ring, this compound could potentially undergo a variety of chemical reactions. The presence of the amine and sulfonyl groups could make it a participant in reactions involving these functional groups .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, compounds with similar structures have been found to be colorless solids .作用機序
Target of Action
The primary target of 4-(methylsulfonyl)-1H-pyrazol-3-amine is the enzyme cyclooxygenase-2 (COX-2) . COX-2 is an enzyme responsible for the formation of prostanoids, including prostaglandins, prostacyclin, and thromboxane, which play a key role in inflammation and pain. Inhibiting COX-2 can reduce these symptoms .
Mode of Action
This compound interacts with its target, COX-2, by binding to the enzyme and inhibiting its activity . This inhibition prevents the conversion of arachidonic acid to prostanoids, thereby reducing inflammation and pain .
Biochemical Pathways
The compound affects the arachidonic acid pathway . Normally, COX-2 converts arachidonic acid into prostanoids. By inhibiting COX-2, this compound prevents this conversion, reducing the production of prostanoids and, consequently, inflammation and pain .
Pharmacokinetics
Similar compounds have been evaluated for their in silico adme prediction
Result of Action
The inhibition of COX-2 by this compound results in a decrease in the production of prostanoids. This leads to a reduction in inflammation and pain, as prostanoids are key mediators of these processes .
実験室実験の利点と制限
One of the main advantages of using MSA in lab experiments is its high purity and yield. MSA can be synthesized with high purity and yield using various methods, making it an ideal compound for use in scientific research. However, one of the limitations of using MSA in lab experiments is its potential toxicity. MSA has been shown to have cytotoxic effects on certain cells, which can limit its use in certain experiments.
将来の方向性
There are many potential future directions for the study of MSA. One area of research that has received significant attention is the development of new drugs based on MSA. Researchers are exploring the potential of MSA and its derivatives as anti-inflammatory and anti-cancer drugs, as well as drugs for the treatment of other diseases. Another area of research is the study of the mechanism of action of MSA, which could provide insights into its potential applications and help identify new targets for drug development. Additionally, researchers are exploring the potential of MSA as a biomarker for various diseases and conditions. Overall, the study of MSA is an exciting and promising area of scientific research with many potential applications and directions for future research.
合成法
There are several methods for synthesizing MSA, including the reaction of 3-amino-4-methylsulfonylphenylhydrazine with ethyl acetoacetate and the reaction of 3-amino-4-methylsulfonylphenylhydrazine with 1,3-diketones. One of the most common methods for synthesizing MSA is through the reaction of 3-amino-4-methylsulfonylphenylhydrazine with 1,3-dicarbonyl compounds in the presence of a catalyst such as acetic acid. This method yields MSA with high purity and yield.
科学的研究の応用
MSA has been extensively studied in the context of its potential applications in scientific research. One of the most promising applications of MSA is in the development of new drugs for the treatment of various diseases. MSA has been shown to have anti-inflammatory and anti-cancer properties, making it a potential candidate for the development of new drugs for the treatment of these diseases.
Safety and Hazards
特性
IUPAC Name |
4-methylsulfonyl-1H-pyrazol-5-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N3O2S/c1-10(8,9)3-2-6-7-4(3)5/h2H,1H3,(H3,5,6,7) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTGYUUMYDUYXHP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=C(NN=C1)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


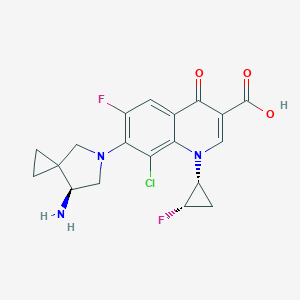


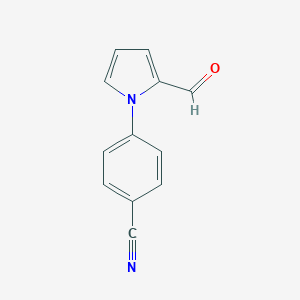
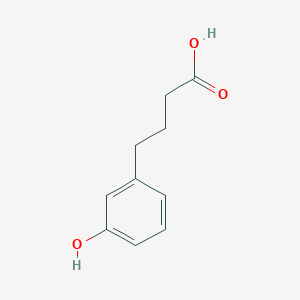

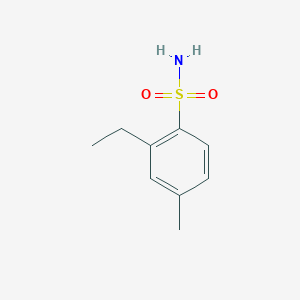

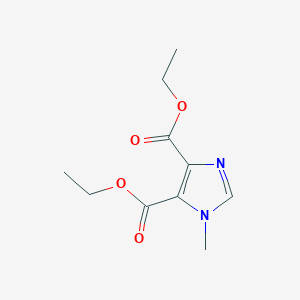

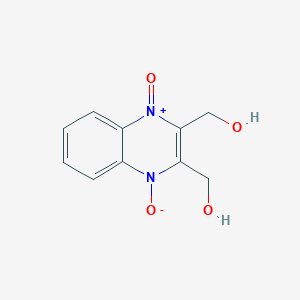
![8-Methoxy-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one](/img/structure/B179999.png)
